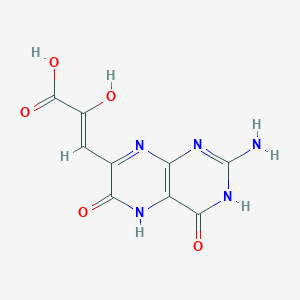

![molecular formula C22H38N4O9 B12299473 2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid](/img/structure/B12299473.png)

2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-[(1-Carboxyethyl)amino]-2-amino-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptansäure ist eine komplexe organische Verbindung, die zur Klasse der Aminosäuren gehört. Diese Verbindung zeichnet sich durch ihre komplizierte Struktur aus, die mehrere funktionelle Gruppen wie Amino-, Carboxyl- und Amidgruppen umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-[(1-Carboxyethyl)amino]-2-amino-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptansäure beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die schrittweise Kupplung kleinerer Aminosäurederivate unter Verwendung von Peptidbindungsbildungstechniken. Die Reaktionsbedingungen umfassen häufig die Verwendung von Kupplungsreagenzien wie Carbodiimiden und Schutzgruppen, um selektive Reaktionen an bestimmten Stellen zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann großtechnische Peptidsynthesetechniken umfassen. Automatisierte Peptidsynthesizer können eingesetzt werden, um den Prozess zu rationalisieren und die effiziente Zusammenstellung der Verbindung aus ihren konstituierenden Aminosäuren zu ermöglichen. Die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) ist üblich für die Reinigung des Endprodukts .

Analyse Chemischer Reaktionen

Reaktionstypen

7-[(1-Carboxyethyl)amino]-2-amino-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptansäure kann aufgrund ihrer funktionellen Gruppen verschiedene chemische Reaktionen eingehen:

Oxidation: Die Aminogruppen können zu Nitroso- oder Nitroderivaten oxidiert werden.

Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.

Substitution: Die Amino- und Carboxylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Alkohole. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um Selektivität und Ausbeute zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Aminogruppen zu Nitrosoderivaten führen, während die Reduktion der Carbonylgruppen Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

7-[(1-Carboxyethyl)amino]-2-amino-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptansäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexer Peptide und Proteine verwendet.

Biologie: Wird für seine Rolle in der Proteinstruktur und -funktion untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als Arzneimittelvorläufer.

Industrie: Wird bei der Herstellung von Spezialpolymeren und Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 7-[(1-Carboxyethyl)amino]-2-amino-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann Peptidbindungen mit anderen Aminosäuren eingehen und so die Proteinstruktur und -funktion beeinflussen. Sie kann auch mit Enzymen und Rezeptoren interagieren und so biochemische Pfade und zelluläre Prozesse modulieren .

Wirkmechanismus

The mechanism of action of 2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid involves its interaction with specific molecular targets. The compound can form peptide bonds with other amino acids, influencing protein structure and function. It may also interact with enzymes and receptors, modulating biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glutaminsäure: Teilt ähnliche funktionelle Gruppen, hat aber eine einfachere Struktur.

Asparaginsäure: Eine weitere Aminosäure mit ähnlicher Reaktivität, aber unterschiedlicher Seitenkettenstruktur.

Lysin: Enthält eine Aminogruppe, unterscheidet sich aber in seiner Gesamtstruktur und seinen Eigenschaften.

Einzigartigkeit

Ihre Fähigkeit, mehrere Peptidbindungen zu bilden und mit verschiedenen molekularen Zielstrukturen zu interagieren, macht sie zu einer wertvollen Verbindung in Forschung und Industrie .

Eigenschaften

IUPAC Name |

2-amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N4O9/c1-3-4-5-6-10-17(27)26-16(22(34)35)11-12-18(28)25-15(9-7-8-14(23)21(32)33)19(29)24-13(2)20(30)31/h13-16H,3-12,23H2,1-2H3,(H,24,29)(H,25,28)(H,26,27)(H,30,31)(H,32,33)(H,34,35) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWBSKCFKHSDHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1r,9Ar,(-)]-octahydro-2H-quinolizine-1-methanol acrylate](/img/structure/B12299390.png)

![3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12299410.png)

![7,11-Dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-prop-2-enyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12299414.png)

![benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate](/img/structure/B12299437.png)

![3-(7-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12299448.png)

![Tert-butyl (trans-2-([11'-biphenyl]-4-yl)cyclopropyl)carbamate](/img/structure/B12299459.png)

![3-{5-[4-({1-[4-(6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenyl]piperidin-4-yl}methyl)piperazin-1-yl]-1-oxo-3H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B12299476.png)